molecular formula C7H3BrF3NO2 B13157132 4-Bromo-5-(trifluoromethyl)nicotinic acid

4-Bromo-5-(trifluoromethyl)nicotinic acid

Cat. No.: B13157132
M. Wt: 270.00 g/mol
InChI Key: AQMGMXMGIQDECE-UHFFFAOYSA-N
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Description

4-Bromo-5-(trifluoromethyl)nicotinic acid is a chemical compound with the molecular formula C7H3BrF3NO2 It is a derivative of nicotinic acid, characterized by the presence of a bromine atom at the 4-position and a trifluoromethyl group at the 5-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-(trifluoromethyl)nicotinic acid typically involves the bromination of 5-(trifluoromethyl)nicotinic acid. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position.

Industrial Production Methods: For industrial-scale production, the process may involve the use of more efficient and scalable methods. One such method includes the use of trifluoroacetyl chloride, vinyl ethyl ether, and 3-aminoacrylonitrile as starting materials. The reaction proceeds through acylation, cyclization, and hydrolysis steps to yield this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation and Reduction Reactions: Reagents such as potassium permanganate or sodium borohydride are used for oxidation and reduction, respectively.

Major Products Formed: The major products formed from these reactions include various substituted nicotinic acid derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

4-Bromo-5-(trifluoromethyl)nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-5-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the bromine atom’s electron-withdrawing effect, makes the compound a potent inhibitor of certain enzymes and receptors involved in various biological pathways .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)nicotinic acid
  • 5-Bromo-2-fluoro-4-(trifluoromethyl)nicotinic acid
  • 2-Amino-5-(trifluoromethyl)nicotinic acid

Comparison: 4-Bromo-5-(trifluoromethyl)nicotinic acid is unique due to the specific positioning of the bromine and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it more effective in certain applications compared to its analogs. For instance, the presence of the bromine atom at the 4-position enhances its reactivity in substitution reactions, while the trifluoromethyl group at the 5-position increases its lipophilicity and stability .

Properties

Molecular Formula

C7H3BrF3NO2

Molecular Weight

270.00 g/mol

IUPAC Name

4-bromo-5-(trifluoromethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C7H3BrF3NO2/c8-5-3(6(13)14)1-12-2-4(5)7(9,10)11/h1-2H,(H,13,14)

InChI Key

AQMGMXMGIQDECE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)C(F)(F)F)Br)C(=O)O

Origin of Product

United States

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